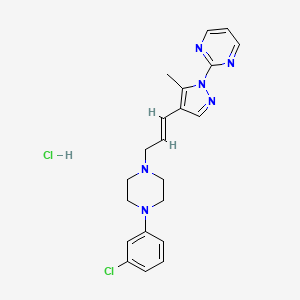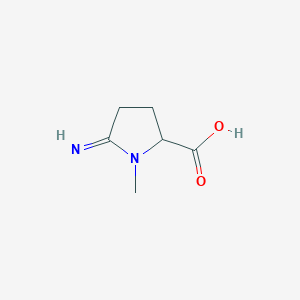
4-phospho-D-threonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phospho-D-threonic acid is a 4-phosphothreonic acid derived from D-threonic acid. It derives from a D-threonic acid. It is a conjugate acid of a 4-O-phosphonato-D-threonate(3-). It is an enantiomer of a 4-phospho-L-threonic acid.
Aplicaciones Científicas De Investigación
Inhibition of Isomerization Reactions
4-Phospho-D-threonic acid derivatives have been studied for their role as competitive inhibitors in isomerization reactions. For example, certain derivatives can inhibit the reaction between d-ribose 5-phosphate and d-ribulose 5-phosphate, catalyzed by spinach ribose-5-phosphate isomerase (RPI), showing significant potential as inhibitors (Burgos & Salmon, 2004).
Enzyme Studies
L-Threonic acid dehydrogenase, related to this compound, has been a subject of enzymatic studies, particularly for its specific activity and its role in biochemical processes (Aspen & Jakoby, 1966).
Metabolism Research
The relationship between ascorbic acid and threonic acid, which is a breakdown product of ascorbic acid, has been studied. Threonic acid is known to influence the metabolism of ascorbic acid in certain organisms, such as guinea pigs (Thomas & Hughes, 1983).
Photocaged Amino Acid Study
4,5-Dimethoxy-2-nitrobenzylserine, a photocaged amino acid, has been genetically encoded in Saccharomyces cerevisiae. This amino acid, when activated by light, can be used to control phosphorylation processes in living cells, demonstrating the potential application of threonic acid derivatives in genetic and cellular studies (Lemke et al., 2007).
Extraction and Separation in Chemical Processes
Studies have explored the use of this compound in the extraction and separation of rare earth elements from phosphoric acid solutions. This is relevant in the field of materials science and chemical engineering (Radhika et al., 2010).
Toxicology Studies
Although toxicity is not a primary focus, studies have examined the toxicity of threonic acid, a related compound, to understand its safety in various applications (Thomas & Hughes, 1985).
Propiedades
Fórmula molecular |
C4H9O8P |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
Clave InChI |
ZCZXOHUILRHRQJ-GBXIJSLDSA-N |
SMILES isomérico |
C([C@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



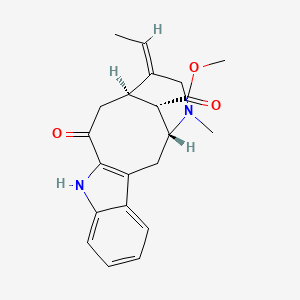
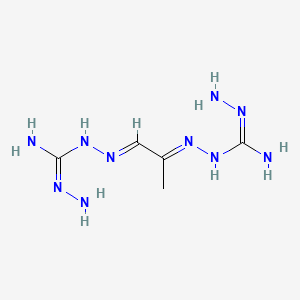

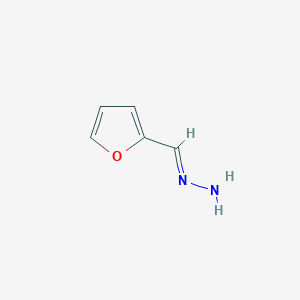
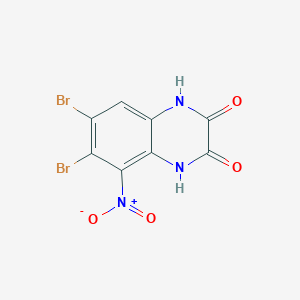
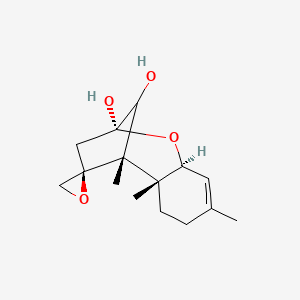
![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)

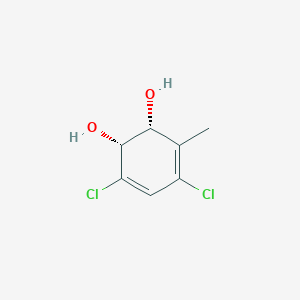
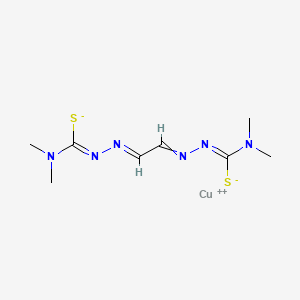
![1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B1244771.png)
